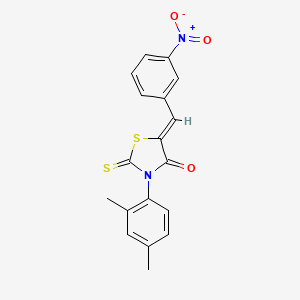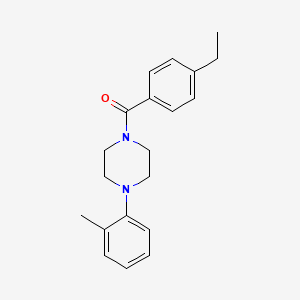![molecular formula C16H16Cl2N2O B4725940 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4725940.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methylphenyl)urea
Overview
Description
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methylphenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of substituted ureas, which are known for their inhibitory effects on photosynthesis and cell division. Diuron is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methylphenyl)urea involves the inhibition of photosynthesis and cell division in plants. This compound binds to the D1 protein in the photosystem II complex, which is responsible for the conversion of light energy into chemical energy. This leads to the disruption of the electron transport chain and the production of reactive oxygen species, which ultimately leads to the death of the plant. In addition, this compound inhibits the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, which is necessary for photosynthesis, and disrupts the structure of the thylakoid membranes in chloroplasts. This compound also affects the activity of enzymes involved in the synthesis of amino acids and proteins, which are essential for plant growth and development. In addition, this compound has been shown to have toxic effects on aquatic organisms and can persist in the environment for long periods of time.
Advantages and Limitations for Lab Experiments
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methylphenyl)urea has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. This compound is also stable under a wide range of conditions, which makes it easy to handle and store. However, there are some limitations to the use of this compound in lab experiments. It can be toxic to some organisms, which may limit its use in certain studies. In addition, this compound can have variable effects on different plant species, which may make it difficult to compare results across experiments.
Future Directions
There are a number of future directions for research on N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methylphenyl)urea. One area of interest is the development of new herbicides that are more effective and less harmful to the environment. Another area of research is the potential use of this compound in the treatment of cancer and other diseases. This compound has been shown to have anti-tumor activity in some studies, and further research is needed to explore its potential as a therapeutic agent. Additionally, there is a need for more research on the environmental impacts of this compound and other herbicides, including their effects on aquatic ecosystems and non-target organisms.
Scientific Research Applications
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methylphenyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It is used in agriculture to control the growth of weeds in crops such as cotton, sugarcane, and citrus fruits. This compound has also been used in forestry to prevent the growth of unwanted vegetation. In addition, this compound has been studied for its potential use in the treatment of cancer and other diseases.
properties
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-10-4-3-5-13(8-10)20-16(21)19-11(2)14-7-6-12(17)9-15(14)18/h3-9,11H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLORBZCVFBVWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(ethoxycarbonyl)benzyl 4-{[(2-methylphenyl)amino]methyl}benzoate](/img/structure/B4725858.png)
![N-(2-methylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4725859.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4725867.png)
![5-[(4-ethoxy-1-naphthyl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4725883.png)

![N-cyclohexyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4725895.png)
![1-(4-chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}-2-propen-1-one](/img/structure/B4725903.png)
![(3aR,7aS)-2-[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4725905.png)
![butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4725929.png)
![N-cyclopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4725931.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4725952.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4725967.png)
![methyl 4-{2-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]ethoxy}benzoate](/img/structure/B4725974.png)